Saikosaponin D Saikosaponin D 2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Bupleurum chinense, Bupleurum smithii var. parvifolium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20874-52-6
VCID: VC21349200
InChI: InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24-,25-,26-,27+,28-,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42+/m1/s1
SMILES:
Molecular Formula: C42H68O13
Molecular Weight: 781.0 g/mol

Saikosaponin D

CAS No.: 20874-52-6

Cat. No.: VC21349200

Molecular Formula: C42H68O13

Molecular Weight: 781.0 g/mol

* For research use only. Not for human or veterinary use.

Saikosaponin D - 20874-52-6

CAS No. 20874-52-6
Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
IUPAC Name (2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24-,25-,26-,27+,28-,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42+/m1/s1
Standard InChI Key KYWSCMDFVARMPN-HRCXMRRKSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Chemical Structure and Properties

Saikosaponin D is a pentacyclic triterpene saponin with the molecular formula C42H68O13 . Its full chemical name is (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . It has a CAS registry number of 20874-52-6 .

Structurally, Saikosaponin D belongs to a family of compounds known as saikosaponins, which are characterized by a steroid-like skeleton with glycoside chains. The unique structural features of this compound contribute to its diverse biological activities. It is one of 86 saikosaponins that have been identified, with varying pharmacological properties based on their specific aglycone structures .

Natural Sources

Saikosaponin D is primarily isolated from plants belonging to the genus Bupleurum (family Apiaceae). Specifically, it has been reported in:

  • Bupleurum chinense DC

  • Bupleurum rockii

  • Bupleurum scorzonerifolium Willd

These plants, particularly their roots (known as Bupleuri Radix or "Chai Hu" in Traditional Chinese Medicine), have been used for centuries in Asian countries for their medicinal properties . Bupleuri Radix is an important component of many traditional herbal formulations and is widely used to treat various conditions, including fever, inflammation, and malignancies .

Pharmacological Effects

Anti-inflammatory Properties

Saikosaponin D demonstrates significant anti-inflammatory activity through multiple mechanisms. Research has shown that SSD can inhibit pro-inflammatory mediators and cytokines, making it effective in various inflammatory conditions .

Studies have demonstrated that Saikosaponin D (8 mg/kg/day) can improve intestinal inflammation induced by dextran sulfate sodium (DSS) and increase the expression of anti-inflammatory cytokine interleukin-10 mRNA . It decreases the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .

Table 1. Anti-inflammatory Effects of Saikosaponin D in Various Experimental Models

ModelDoseEffectsSource
BALB/c mice with DSS-induced inflammation8 mg/kgDecreased TNF-α, IL-1β, IL-6
Bone marrow-derived macrophages with LPS2 μMInhibited osteoclast formation; Suppressed LPS-induced inflammatory bone loss in vivo
Mouse lymphocytes (ConA and PMA stimulated)5-20 μMDecreased IL-2 production, CD69 and CD71 expressions; Reduced IκBα and JNK phosphorylation

Antioxidant Effects

Saikosaponin D exhibits notable antioxidant properties that contribute to its therapeutic potential, particularly in liver diseases. Studies have shown that SSD can attenuate acute hepatocyte injury induced by carbon tetrachloride (CCl4) in HL-7702 cells at doses of 0.5-2 μM . The antioxidant mechanism involves inhibiting the production of malondialdehyde (MDA) and increasing the level of total superoxide dismutase, which helps alleviate oxidative damage to hepatocytes .

Immunomodulatory Effects

Saikosaponin D modulates immune responses through several mechanisms. It suppresses T cell activation and proliferation, inhibits the production of various cytokines, and interferes with signaling pathways involved in immune cell activation .

Research has shown that SSD (5-20 μM) inhibits Concanavalin A (ConA)-stimulated IL-2, IFN-γ, and TNF-α production and induces G0/G1 arrest in mouse lymph node cells . Additionally, at concentrations of 100-500 μg/ml, it inhibits histamine release and trachea contraction in guinea pig models, suggesting potential applications in allergic conditions .

Anti-tumor Properties

Overview of Anti-cancer Effects

Saikosaponin D has emerged as a promising anti-cancer agent with multiple mechanisms of action. Research indicates that SSD inhibits the proliferation of numerous tumor cells and curbs the progression of various cancers including liver, pancreatic, lung, glioma, ovarian, thyroid, stomach, and breast cancer . Its anti-tumor mechanisms include:

  • Inhibition of tumor cell proliferation

  • Promotion of tumor cell apoptosis

  • Inhibition of tumor-cell invasion and metastasis

  • Modulation of tumor cell autophagy

  • Enhancement of sensitivity to anti-tumor drugs

  • Augmentation of body immunity

Table 2. Effects of Saikosaponin D on Different Cancer Types

Cancer TypeExperimental ModelMechanismsSource
Hepatocellular carcinomaHepG2 and Hep3B cellsInduction of apoptosis and G1-cell cycle arrest; Upregulation of p53, p21/WAF1, Fas/APO-1, and Bax
Acute myeloid leukemiaAML cell lines, primary patient cells, and mouse modelsFTO/m6A signaling inhibition; Promotion of apoptosis and cell-cycle arrest
Multiple cancer typesVarious cancer cell linesInduction of autophagic cell death through SERCA inhibition
Apoptosis-resistant cancersApoptosis-defective mouse embryonic fibroblastsInduction of autophagic cell death independent of caspases 3, 7, 8, and Bax-Bak

Autophagy Induction

A significant mechanism of Saikosaponin D's anti-cancer activity involves the induction of autophagy. SSD has been identified as a novel autophagic inducer that promotes autophagosome formation in various cancer cells . Mechanistically, SSD directly inhibits the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, leading to increased cytosolic calcium levels . This calcium elevation activates the Ca2+/calmodulin-dependent kinase kinase–AMP-activated protein kinase–mammalian target of rapamycin pathway, resulting in autophagy induction .

While autophagy typically serves as a cell survival mechanism under stress conditions, persistent activation can lead to excessive depletion of cellular organelles and essential proteins, resulting in cell death . This autophagic cell death mechanism makes SSD particularly valuable for treating cancers resistant to conventional apoptosis-inducing agents .

FTO/m6A Signaling Pathway Modulation

In acute myeloid leukemia (AML), Saikosaponin D targets the Fat mass and obesity associated protein (FTO)/m6A signaling pathway . FTO is an mRNA N6-methyladenosine (m6A) demethylase that functions as an oncogene promoting leukemic oncogene-mediated cell transformation and leukemogenesis .

SSD directly targets FTO, thereby increasing global m6A RNA methylation, which decreases the stability of downstream gene transcripts and suppresses relevant pathways . This mechanism contributes to SSD's broad anti-proliferative effects in AML and its ability to overcome tyrosine kinase inhibitor resistance .

Apoptosis Induction

In hepatocellular carcinoma, Saikosaponin D induces apoptosis and G1-cell cycle arrest by stimulating p53 and further upregulating the expression of p21/WAF1, Fas/APO-1 and its ligands, as well as Bcl-2 associated X protein (Bax) . These effects contribute to the suppression of HepG2 and Hep3B cell survival .

Molecular Mechanisms

Calcium Homeostasis Modulation

Saikosaponin D functions as a novel inhibitor of the SERCA pump, leading to increased cytosolic calcium levels which trigger various cellular responses . This disruption of calcium homeostasis also induces endoplasmic reticulum stress and activates the unfolded protein response pathway . The calcium-mediated effects contribute to both the therapeutic and potentially toxic effects of SSD.

Table 3. Key Molecular Targets and Pathways Affected by Saikosaponin D

Molecular Target/PathwayEffectDownstream ConsequencesSource
SERCA pumpInhibitionIncreased cytosolic calcium; ER stress; Unfolded protein response
FTO/m6AInhibition of FTOIncreased global m6A RNA methylation; Decreased stability of oncogenic transcripts
Ca2+/CaMKK-AMPK-mTORActivationInduction of autophagy
p53 pathwayActivationCell cycle arrest; Apoptosis
Pro-inflammatory cytokinesInhibitionDecreased inflammation; Immunomodulation
NF-κB pathwayInhibitionAnti-inflammatory and anti-tumor effects

Endoplasmic Reticulum Stress

The disruption of calcium homeostasis by Saikosaponin D induces endoplasmic reticulum (ER) stress and activates the unfolded protein response pathway . This cellular stress response can lead to either adaptive responses that promote cell survival or, under persistent stress conditions, cell death. In cancer cells, the induction of ER stress by SSD contributes to its cytotoxic effects.

Toxicological Profile

Despite its therapeutic potential, Saikosaponin D is recognized as the main toxic component in Bupleuri Radix . The toxicological effects of SSD have been identified in several organ systems:

  • Hepatotoxicity: Despite its hepatoprotective effects in certain conditions, SSD can also induce liver damage under specific circumstances .

  • Neurotoxicity: SSD has been reported to have neurotoxic effects, although the precise mechanisms require further investigation .

  • Hemolysis: SSD can cause hemolysis, involving the rupture of red blood cells .

  • Cardiotoxicity: Cardiovascular toxic effects have been observed with SSD administration .

This dual nature of SSD as both a therapeutic agent and a toxic compound highlights the importance of careful dosing and monitoring when considering its clinical applications. Further research is needed to establish safe dosage ranges and identify factors that might predispose individuals to SSD-induced toxicity.

Pharmacokinetics

The pharmacokinetic properties of Saikosaponin D present several challenges and areas of ongoing research:

  • SSD has the potential to alter the pharmacokinetics of other drugs through its influence on cytochrome P450 enzymes (CYPs) and P-glycoprotein (P-gp) .

  • The oral bioavailability of SSD and the actual pharmacodynamic substances in vivo remain controversial subjects .

  • The complex structure and physicochemical properties of SSD present challenges for its absorption, distribution, metabolism, and excretion, potentially affecting its therapeutic efficacy and toxicity profile .

These pharmacokinetic considerations are crucial for the potential clinical application of SSD and highlight the need for further studies to optimize its delivery and administration.

Future Perspectives

Saikosaponin D presents several promising avenues for future research and development:

  • Development of SSD derivatives with enhanced therapeutic efficacy and reduced toxicity.

  • Further investigation of the molecular mechanisms underlying SSD's diverse pharmacological effects.

  • Exploration of combination therapies involving SSD and conventional anti-cancer agents to overcome drug resistance and enhance therapeutic outcomes.

  • Clinical studies to evaluate the safety and efficacy of SSD in human subjects, particularly in cancer patients.

  • Formulation strategies to improve the oral bioavailability and targeted delivery of SSD.

Given its multi-targeted anti-cancer effects and ability to overcome drug resistance, SSD holds significant potential as a novel therapeutic agent, particularly for cancers that are resistant to conventional treatments.

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